(S)-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine hydrochloride
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Overview
Description
(S)-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine hydrochloride is a chiral amine compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, an ethyl chain, and a propan-2-amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides or ethyl sulfonates as alkylating agents.
Introduction of the Propan-2-Amine Group: The propan-2-amine group is added through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, sulfonates, and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(S)-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine hydrochloride
- N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine
- N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine hydrobromide
Uniqueness
(S)-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomers or other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H21ClN2 |
---|---|
Molecular Weight |
192.73 g/mol |
IUPAC Name |
N-[2-[(3S)-pyrrolidin-3-yl]ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)11-6-4-9-3-5-10-7-9;/h8-11H,3-7H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
IXINLCREWATPMD-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)NCC[C@@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)NCCC1CCNC1.Cl |
Origin of Product |
United States |
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